Piperidine-4,4-diol

概要

説明

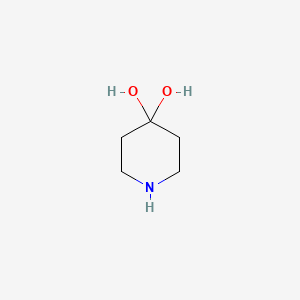

Piperidine-4,4-diol is a synthetic organic compound with the molecular formula C5H11NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in organic synthesis and pharmaceuticals, serving as an intermediate in the production of various drugs and organic compounds .

作用機序

Target of Action

Piperidine-4,4-diol, also known as 4,4-Piperidinediol, is a synthetic organic compound used as an intermediate in the production of various drugs and organic compounds . It is known to be a key intermediate for the production of piperazine-containing drugs such as fentanyl analogs . It can be used as a precursor for the synthesis of P-gp inhibitors, which are compounds that modulate the activity of P-glycoprotein and can increase drug absorption .

Mode of Action

It is known that piperidine derivatives have been observed to have therapeutic properties, including anticancer potential . They act as potential clinical agents against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .

Biochemical Pathways

Piperidine derivatives, including this compound, have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc . These pathways play a critical role in cell proliferation, survival, and apoptosis, and their modulation can lead to the inhibition of cancer progression .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of this compound’s action is primarily observed in its potential anticancer effects. It has been found to inhibit the proliferation of various types of cancer cells and induce apoptosis, a form of programmed cell death . This leads to the inhibition of tumor growth and potentially to the regression of the disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability depends on temperature and humidity, and it is hygroscopic . Under normal conditions, it can be stored in a cool, dark, and dry place for several months without significant degradation . Therefore, the environment can significantly influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

Piperidine-4,4-diol plays a significant role in biochemical reactions. It is a key intermediate for the production of piperazine-containing drugs such as fentanyl analogs . It interacts with various enzymes, proteins, and other biomolecules during the synthesis of these drugs .

Cellular Effects

The cellular effects of this compound are primarily observed in its role as an intermediate in drug synthesis. For instance, it can be used as a precursor for the synthesis of P-gp inhibitors, which are compounds that modulate the activity of P-glycoprotein and can increase drug absorption . This indicates that this compound can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules during drug synthesis. For instance, it is involved in the synthesis of active compounds where it can bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

This compound is stable under normal conditions and is hygroscopic . It can be stored in a cool, dark, and dry place for several months without significant degradation . When exposed to light, moisture, or elevated temperatures for long periods, it may decompose or degrade, decreasing its purity and potency .

Metabolic Pathways

This compound is involved in the metabolic pathways of the synthesis of various drugs and organic compounds It interacts with enzymes or cofactors during these processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its solubility in water and its role as an intermediate in drug synthesis

準備方法

Synthetic Routes and Reaction Conditions: Piperidine-4,4-diol can be synthesized by reacting piperazine with diethyl carbonate in the presence of hydrogen chloride gas. This reaction yields piperazine diol monohydrochloride, which is then crystallized to produce the desired product . The overall yield of this reaction is relatively high, generally around 80%.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in a controlled environment to prevent degradation and ensure stability .

化学反応の分析

Types of Reactions: Piperidine-4,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different derivatives used in pharmaceuticals and organic synthesis .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions include various piperidine derivatives, which are crucial intermediates in the synthesis of drugs such as fentanyl analogs and other piperazine-based pharmaceuticals .

科学的研究の応用

Piperidine-4,4-diol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, facilitating the creation of complex molecules.

Biology: The compound is employed in the development of biochemical assays and as a precursor for biologically active molecules.

Industry: It is used in the production of dyes and other organic compounds.

類似化合物との比較

Piperidine-4,4-diol can be compared with other similar compounds such as:

4-Piperidone: Another piperidine derivative used in organic synthesis and pharmaceuticals.

1-Benzyl-4-piperidone: A compound used in the synthesis of various drugs.

4-Hydroxypiperidine: A derivative with applications in organic synthesis.

Uniqueness: this compound stands out due to its dual hydroxyl groups, which provide unique reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of a wide range of pharmaceuticals and organic compounds .

生物活性

Piperidine-4,4-diol is a compound that has garnered attention for its significant biological activities and its role as an intermediate in the synthesis of various pharmacologically active compounds. This article delves into the biological activity of this compound, highlighting its applications in drug development, mechanisms of action, and potential therapeutic uses.

Chemical Characteristics

This compound is characterized by its unique structural feature of dual hydroxyl groups at the 4-position, which enhances its reactivity compared to other piperidine derivatives. This structural characteristic allows for diverse synthetic applications and contributes to its biological activity profile.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 115.15 g/mol |

| Functional Groups | Hydroxyl (−OH) |

| Chemical Structure | This compound Structure |

Biological Activity Overview

This compound exhibits a range of biological activities, primarily through its role as a precursor in the synthesis of potent analgesics and other therapeutic agents. Below are key areas where this compound demonstrates biological activity:

1. Analgesic Properties

This compound is a precursor for synthesizing fentanyl analogs, which are powerful analgesics used in pain management. These derivatives have been shown to be significantly more potent than morphine in clinical settings .

2. Anticancer Activity

Recent studies have indicated that piperidine derivatives can exhibit anticancer properties. For instance, certain synthesized compounds incorporating piperidine structures showed enhanced cytotoxicity against various cancer cell lines compared to standard treatments like bleomycin . The mechanism involves the induction of apoptosis in tumor cells.

3. Neuroprotective Effects

Research has suggested that derivatives of this compound may possess neuroprotective effects due to their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in neurodegenerative diseases . This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease.

4. Antimicrobial Activity

Piperidine derivatives have also shown promise as antimicrobial agents. Studies reveal that compounds derived from piperidine can inhibit the growth of various bacterial strains and fungi by disrupting essential cellular processes .

The biological activity of this compound and its derivatives is attributed to their interactions with specific biological targets:

- Enzyme Inhibition: Many piperidine derivatives act as inhibitors of key enzymes involved in disease pathology. For example, they can inhibit kinases and proteases critical for cancer progression .

- Receptor Modulation: Piperidine compounds can modulate neurotransmitter receptors and ion channels, influencing neuronal excitability and synaptic transmission .

Case Study 1: Anticancer Activity

A study on a series of piperidine derivatives demonstrated their ability to induce apoptosis in FaDu hypopharyngeal tumor cells. The compounds showed improved cytotoxicity compared to standard chemotherapy agents, suggesting their potential as novel anticancer drugs .

Case Study 2: Neuroprotective Effects

In a preclinical study involving Alzheimer's models, a derivative of this compound was found to significantly inhibit AChE activity while enhancing cognitive function in treated animals. This indicates potential for therapeutic use in neurodegenerative diseases .

特性

IUPAC Name |

piperidine-4,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-5(8)1-3-6-4-2-5/h6-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDHHJQPQZFEIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397358 | |

| Record name | Piperidine-4,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73390-11-1 | |

| Record name | Piperidine-4,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。